chlorotritylchloride
Description
Historical Context and Evolution in Synthetic Chemistry
The emergence of chlorotrityl chloride as a key synthetic tool is intrinsically linked to the development of solid-phase synthesis, a paradigm-shifting methodology that transformed the art of chemical synthesis.
Solid-phase synthesis (SPS) is a technique where molecules are assembled step-by-step while one end is anchored to an insoluble polymeric support, often referred to as a resin. powdersystems.combiosyn.com This approach was conceived to overcome the significant challenges of traditional solution-phase synthesis, which demanded laborious and time-consuming purification, often through crystallization or column chromatography, after each reaction step. biotage.com
The core principle of SPS is elegantly simple: the growing molecular chain remains covalently attached to the solid support, allowing excess reagents and by-products to be removed by simple filtration and washing. biotage.comnih.govchempep.com This process dramatically improves efficiency, reduces manipulative losses, and is amenable to automation. nih.govlibretexts.org The general cycle of solid-phase synthesis involves:
Anchoring: The first molecular building block (e.g., an amino acid) is covalently attached to the functionalized solid support. powdersystems.com
Elongation: The molecular chain is extended through a series of repetitive reaction cycles, each typically involving a deprotection step followed by a coupling step with the next building block. powdersystems.combiosyn.com
Cleavage: Once the desired molecule is fully assembled, it is chemically cleaved from the resin support, releasing the final product into solution for final purification. powdersystems.com
This methodology revolutionized the synthesis of biopolymers, particularly peptides, and laid the groundwork for the development of specialized resins like the one derived from chlorotrityl chloride. biosyn.comresearchgate.net
The history of solid-phase synthesis is marked by the contributions of several key figures, with R. Bruce Merrifield and Kleomenis Barlos being central to the development of the resins that define the field.
| Pioneer | Key Contribution | Era | Impact |
| R. Bruce Merrifield | Invention of Solid-Phase Peptide Synthesis (SPPS) and development of the first widely used resin (chloromethylated polystyrene, "Merrifield Resin"). | 1960s | Revolutionized peptide synthesis, enabling the rapid creation of long peptide chains and proteins like insulin and ribonuclease A. Awarded the Nobel Prize in Chemistry in 1984. biotage.comresearchgate.netwikipedia.org |
| Kleomenis Barlos | Development of highly acid-labile resins, most notably the 2-chlorotrityl chloride (2-CTC) resin. | 1990s | Enabled the synthesis of fully protected peptide fragments under very mild cleavage conditions, facilitating convergent and fragment condensation strategies for building large, complex proteins. ksyun.comnih.govchempep.com |
R. Bruce Merrifield first introduced the concept of solid-phase peptide synthesis (SPPS) in 1963. libretexts.orgwikipedia.org His work, for which he was awarded the 1984 Nobel Prize in Chemistry, utilized a polystyrene resin functionalized with chloromethyl groups (the "Merrifield resin"). libretexts.orgwikipedia.org This system allowed for the stepwise assembly of amino acids to form peptides. researchgate.net However, cleaving the completed peptide from the Merrifield resin required harsh acidic conditions, such as treatment with anhydrous hydrogen fluoride (HF), which could degrade sensitive molecules. chempep.compeptide.com
Decades later, Kleomenis Barlos and his research group addressed this limitation by developing the 2-chlorotrityl chloride resin. ksyun.comchempep.com Introduced in the early 1990s, this resin was designed to be exceptionally labile (sensitive) to acid. ksyun.comnih.gov The presence of a chlorine atom on one of the trityl group's phenyl rings significantly increases the stability of the carbocation formed during acidic cleavage, thus lowering the energy required for the reaction. chempep.comacs.org This innovation was a major advancement, as it allowed the finished peptide to be cleaved from the support using very mild acidic conditions, such as dilute trifluoroacetic acid (TFA) or even acetic acid mixtures. ksyun.comnih.govresearchgate.net This mildness preserves acid-sensitive protecting groups on the peptide's side chains, a critical feature for advanced synthetic strategies. ksyun.compeptide.com
Strategic Role in Enabling Complex Molecular Architectures and Biosynthesis
The unique properties of the 2-chlorotrityl chloride resin have made it a strategic asset in the synthesis of complex molecules and in the field of biosynthesis. Its utility stems primarily from the ability to cleave products under exceptionally mild conditions, which opens avenues for sophisticated synthetic routes.
The resin is particularly valuable for the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of peptide synthesis. nih.govresearchgate.net Key advantages and applications are detailed below.
| Feature | Strategic Advantage | Application Area |
| Highly Acid-Labile Linkage | Allows cleavage under very mild conditions (e.g., 1% TFA, AcOH/TFE/DCM), preserving acid-sensitive side-chain protecting groups (like Boc and tBu). ksyun.compeptide.comunirioja.es | Convergent/Segment Condensation Synthesis: Production of fully protected peptide fragments that can be purified and then joined together in solution to form large proteins. chempep.comnih.govresearchgate.net |
| Steric Hindrance | The bulky trityl group effectively prevents intramolecular side reactions, most notably the formation of diketopiperazine, especially when coupling the second amino acid. peptide.comunirioja.esresearchgate.net | Improved Purity: Synthesis of peptides with higher purity and yield, particularly for sequences prone to this side reaction (e.g., those with C-terminal proline). peptide.com |
| Suppression of Racemization | Attachment of the first amino acid to the resin proceeds with little to no racemization. peptide.comunirioja.es | High-Fidelity Synthesis: Ensures the stereochemical integrity of the final peptide product, which is critical for biological activity. |
| Versatility | Can be used to anchor not only carboxylic acids but also amines, alcohols, and thiols, and is suitable for synthesizing a wide range of molecules beyond peptides. researchgate.netresearchgate.net | Drug Discovery & Biosynthesis: Synthesis of peptidomimetics, cyclic peptides, and various small organic molecules with therapeutic potential. researchgate.netresearchgate.netjacsdirectory.com |
The ability to generate protected peptide fragments is a cornerstone of convergent synthesis . Instead of building a large protein one amino acid at a time (linear synthesis), chemists can synthesize several smaller fragments (e.g., 10-20 amino acids each) on the 2-chlorotrityl chloride resin. These fragments are then cleaved with their side-chain protection intact, purified, and finally joined together in solution to assemble the final, large protein. This strategy significantly simplifies the purification challenges associated with very long peptides. nih.gov
Furthermore, the resin's versatility has been exploited in biosynthesis and medicinal chemistry to create molecules that mimic or modulate biological processes. This includes the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts, and peptidomimetics, which are non-peptide molecules designed to replicate the function of natural peptides. nih.govresearchgate.netjacsdirectory.com The mild cleavage conditions are essential for preserving the integrity of these often-delicate and complex molecular architectures. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-[chloro(diphenyl)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSWYOHFMJDYAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Chlorotrityl Chloride and Its Resins
Precursor Chemistry and Chlorination Reactions for Chlorotrityl Chloride Synthesis
The synthesis of 2-chlorotrityl chloride (2-CTC) typically involves multi-step chemical processes. One common route begins with 2-chlorobenzophenone (B131818). This precursor can be reacted with phenylmagnesium bromide via a Grignard reaction, followed by hydrolysis with sulfuric acid to yield (2-chlorophenyl)diphenylmethanol (B1676089) chemicalbook.comthieme-connect.com. Subsequently, this alcohol intermediate is chlorinated using thionyl chloride (SOCl₂) to produce 2-chlorotrityl chloride chemicalbook.comthieme-connect.comresearchgate.netgoogle.com. An alternative synthesis pathway involves the reaction of 2-chlorobenzophenone with phosphorus pentachloride (PCl₅) to form 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048), which is then subjected to Friedel-Crafts acylation with a polystyrene resin thieme-connect.comresearchgate.net. This latter method directly functionalizes the polymer matrix, bypassing the need to synthesize the chlorotrityl chloride molecule in solution before attachment. Other methods describe the preparation starting from triphenylmethyl chloride and a chlorinating agent ontosight.ai.
Polymer Support Functionalization and Resin Preparation
The solid support for 2-CTC resins is typically a cross-linked polystyrene matrix.
The foundation of 2-CTC resins is a copolymer of styrene (B11656) and divinylbenzene (B73037) (PS-DVB). Divinylbenzene serves as a cross-linking agent, providing mechanical stability and controlling the swelling properties of the resin beads acs.orgnih.govuotechnology.edu.iqnih.gov. The degree of cross-linking, commonly around 1% divinylbenzene, is crucial for resin performance in SPPS, influencing solvent swelling and accessibility of reactive sites thieme-connect.comresearchgate.netgoogle.comsci-hub.secd-bioparticles.com. The synthesis of these PS-DVB beads is often achieved through suspension polymerization, where monomers are dispersed in an aqueous phase containing stabilizers acs.orgnih.govuotechnology.edu.iqnih.govgoogle.com.
The 2-chlorotrityl moiety is covalently attached to the pre-formed PS-DVB polymer beads. This functionalization can be achieved through various methods. One approach involves the Friedel-Crafts reaction of a suitably activated chlorotrityl precursor, such as 1-chloro-2-(dichloro(phenyl)methyl)benzene, with the polystyrene resin in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) thieme-connect.comresearchgate.netgoogle.com. This reaction yields the 2-chlorotrityl alcohol resin, which is then chlorinated, typically with thionyl chloride, to form the active 2-chlorotrityl chloride resin thieme-connect.comresearchgate.net. Other methods may involve direct esterification of the resin with a pre-synthesized 2-chlorotrityl chloride sci-hub.se. The resulting resin is designed to have the 2-chlorotrityl group attached to the polymer backbone, ready for the attachment of the first amino acid in peptide synthesis sci-hub.seresearchgate.net.
Optimization of Resin Activation Protocols
2-Chlorotrityl chloride resin is susceptible to hydrolysis upon exposure to moisture, converting the active chloride group to a less reactive hydroxyl group almacgroup.compeptide.comresearchgate.netnih.govresearchgate.net. This necessitates activation protocols to restore or maintain the reactive chloride functionality before and during use.
Thionyl chloride (SOCl₂) is the primary reagent employed for the activation or reactivation of 2-CTC resin almacgroup.compeptide.comresearchgate.netnih.govresearchgate.netrsc.orgmdpi.com. The process typically involves suspending the resin in an anhydrous solvent, such as dichloromethane (B109758) (DCM), and treating it with SOCl₂. This reaction converts any hydrolyzed 2-chlorotrityl alcohol back to the desired 2-chlorotrityl chloride form almacgroup.compeptide.comresearchgate.net. Hydrochloric acid (HCl) can also be used for resin regeneration, effectively displacing hydroxyl or alkoxy substituents to regenerate active chloride groups .
The efficiency of resin activation and the subsequent loading capacity are significantly influenced by reaction conditions, including the concentration of the activating agent and reaction time. Studies have shown that varying the concentration of SOCl₂ in anhydrous DCM can achieve different degrees of activation nih.govresearchgate.netmdpi.com. For instance, using 2% SOCl₂ in DCM can lead to approximately 44% activation, suitable for shorter peptides, while 25% SOCl₂ can achieve up to 80% activation within a short reaction time of 5 minutes nih.govresearchgate.netmdpi.com. Higher concentrations of SOCl₂ generally lead to higher activation efficiency but may require careful control to avoid side reactions nih.gov.
Table 1: Impact of Thionyl Chloride Concentration on 2-CTC Resin Activation Efficiency
| SOCl₂ Concentration (%) | Activation Time (min) | Activation Efficiency (%) | Reference(s) |
| 2 | 5 | ~44 | nih.govresearchgate.netmdpi.com |
| 25 | 5 | ~80 | nih.govresearchgate.netmdpi.com |
| 25 | 5 | 80 | |
| 50 | Not specified | Comparable to 25% | nih.govresearchgate.net |
Note: Activation efficiency values are approximate and can vary based on specific experimental conditions.
The loading of the first amino acid onto the activated resin is another critical step. Solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred for esterification, yielding high loading efficiencies, particularly for sterically hindered amino acids ksyun.comnih.govrsc.org. The use of a base, such as N,N-diisopropylethylamine (DIPEA), is essential to facilitate the esterification reaction google.compeptide.comnih.govrsc.orguci.edu. Optimizing the amount of base and reaction time can influence loading efficiency and minimize side reactions google.comksyun.combiotage.com.
Table 2: Esterification Yields of Fmoc-Ile-OH on 2-CTC Resin with Various Solvents
| Solvent | Resin Substitution (mmol/g) | % Esterification | Reference(s) |
| DCM | 0.90 | 99 | ksyun.com |
| DCE | 0.89 | 98 | ksyun.com |
| THF | 0.81 | 89 | ksyun.com |
| DMF | 0.79 | 87 | ksyun.com |
| DMAC | 0.77 | 85 | ksyun.com |
| Dioxane | 0.48 | 53 | ksyun.com |
Conditions: 1 mmol Fmoc-Ile-OH; 1 g resin (1.6 mmol Cl⁻/g); 3.2 mmol DIEA; 15 mL solvent; 25 min at room temperature.
The ability to reactivate or regenerate the resin, for instance, using SOCl₂ or HCl, allows for multiple reuse cycles without significant loss of activity, contributing to cost-effectiveness and sustainability almacgroup.comrsc.org.
Compound List:
2-Chlorotrityl chloride (2-CTC)
Polystyrene-Divinylbenzene (PS-DVB)
Styrene
Divinylbenzene (DVB)
2-Chlorobenzophenone
Phenylmagnesium bromide
Thionyl chloride (SOCl₂)
Phosphorus pentachloride (PCl₅)
Aluminum chloride (AlCl₃)
Hydrochloric acid (HCl)
Dichloromethane (DCM)
Dichloroethane (DCE)
Tetrahydrofuran (B95107) (THF)
Dimethylformamide (DMF)
Dimethylacetamide (DMAC)
Dioxane
N,N-Diisopropylethylamine (DIPEA)
N-Methyl-2-pyrrolidone (NMP)
Trifluoroacetic acid (TFA)
Triisopropylsilane (B1312306) (TIPS)
Acetic acid
Trifluoroethanol (TFE)
Methanol (MeOH)
Pyridine
Ethyl acetate (B1210297) (EtOAc)
Acetonitrile (AcN)
4-methoxytrityl (Mmt)
Trityl (Trt)
Fmoc (9-fluorenylmethyloxycarbonyl)
Boc (tert-butyloxycarbonyl)
tBu (tert-butyl)
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl)
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
Pbf (2,2,5,7,8-pentamethylchroman-6-sulfonyl)
OxymaPure
N,N′-diisopropylcarbodiimide (DIC)
HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
HOAt (1-Hydroxy-7-azabenzotriazole)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Collidine (2,4,6-collidine)
Piperidine
TentaGel® S resin
TentaGel® HL resin
Polyglutaraldehyde (PGA)
Sorbitol monooleate (Span 80)
Potassium persulfate (K₂S₂O₈)
2,2ʹ-azobisisobutyronitrile (AIBN)
Toluene
N-heptane
Ammonium hydroxide (B78521)
Guar gum (GG)
Xanthan gum (XG)
Carboxymethyl cellulose (B213188)
Magnetite nanoparticles
Oleic acid
Ethyl 2-cyano-2-(hydroxyimino)acetate
(2-Chlorophenyl)diphenylmethanol
1-chloro-2-[dichloro(phenyl)methyl]benzene
2-Chlorotrityl alcohol
Reaction Mechanisms and Reactivity in Solid Phase Organic Synthesis Spos
Mechanistic Insights into Esterification with Carboxylic Acids
The attachment of the initial amino acid or organic molecule to the 2-chlorotrityl chloride resin occurs via an ester linkage. This process is typically carried out by reacting the resin with an Nα-protected amino acid, such as an Fmoc-amino acid, in the presence of a hindered base like N,N-diisopropylethylamine (DIEA). nih.govresearchgate.netksyun.com The reaction proceeds through a nucleophilic substitution mechanism where the carboxylate anion of the amino acid attacks the electrophilic trityl carbon, displacing the chloride.
High yields of esterification can be achieved rapidly, often within 25 minutes at room temperature, using solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). nih.govresearchgate.netksyun.com Studies have shown that using approximately 0.6 equivalents of the Fmoc-amino acid per mole of resin provides high loading efficiency. nih.govresearchgate.net The reaction is notable for its clean nature, proceeding without significant side-product formation, even with amino acids that have traditionally challenging side chains like asparagine and glutamine. nih.govresearchgate.netksyun.com
The choice of solvent can influence the efficiency of the esterification process. Dichloromethane and dichloroethane have been found to be highly effective, leading to near-quantitative esterification. ksyun.com In contrast, solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and N,N-dimethylacetamide (DMAC) result in slightly lower yields, while dioxane is less suitable for this purpose. ksyun.com
Table 1: Effect of Solvent on the Esterification of Fmoc-Ile-OH to 2-Chlorotrityl Chloride Resin
| Solvent | Esterification Yield (%) |
| Dichloromethane (DCM) | 99 |
| Dichloroethane (DCE) | 98 |
| Tetrahydrofuran (THF) | 89 |
| Dimethylformamide (DMF) | 85 |
| N,N-Dimethylacetamide (DMAC) | 85 |
| Dioxane | Lower |
Data compiled from studies on the esterification of Fmoc-isoleucine. ksyun.com
Nucleophilic Substitution Reactions Involving the Chloride Leaving Group
The chloride atom on the trityl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions which are fundamental to the resin's function. researchgate.net In the context of building small organic molecules or peptidomimetics, once a carboxylic acid-containing molecule is anchored to the resin, further construction can be achieved through SN2 displacement reactions. It is crucial to maintain anhydrous conditions to ensure high yields in these subsequent steps.
Bases such as DIEA, triethylamine (B128534) (TEA), and sodium hydride (NaH) have been employed to facilitate deprotonation for various SN2 displacement reactions. However, for Fmoc-protected amines, milder bases like DIEA or TEA are recommended over stronger bases such as sodium hydride, which can prematurely cleave the Fmoc protecting group, leading to undesirable side products. jacsdirectory.com
Cleavage Mechanisms and Orthogonal Strategies
A key advantage of the chlorotrityl chloride resin is the ability to cleave the final product under very mild acidic conditions. This lability is central to its use in orthogonal protection strategies, where different protecting groups can be selectively removed without affecting others. researchgate.net
The ester linkage to the chlorotrityl resin is highly sensitive to acid. Quantitative cleavage can be achieved within 15 to 60 minutes at room temperature using mixtures such as acetic acid/trifluoroethanol/dichloromethane (AcOH/TFE/DCM). nih.govresearchgate.netksyun.com Other mild cleavage reagents include dilute solutions of trifluoroacetic acid (TFA), typically 1-2% in DCM. researchgate.net Greener alternatives to DCM, such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181) with 2% TFA, have also been successfully employed. rsc.org
These exceptionally mild conditions generate a stable trityl cation, and importantly, this cation does not tend to attack nucleophilic side chains of sensitive amino acids like tryptophan, methionine, and tyrosine. nih.govresearchgate.netksyun.com This prevents the formation of unwanted byproducts during the cleavage step.
The mild cleavage conditions required for the chlorotrityl resin allow for the synthesis of fully protected peptide fragments. unirioja.espeptide.com This is a cornerstone of its utility in convergent synthesis strategies, where protected peptide segments are synthesized on the solid phase, cleaved, and then coupled in solution.
The acid-labile side-chain protecting groups commonly used in Fmoc-based synthesis, such as tert-butyl (tBu), are stable to the mild acidic cocktails used for cleavage from the CTC resin. nih.govresearchgate.netksyun.com This allows for the selective removal of the peptide from the resin while leaving the side-chain protection intact. For instance, a modified bis-orthogonal strategy using CTC resin allows for peptide release with dilute TFA while retaining tBu-protected side chains. researchgate.net
Table 2: Comparison of Cleavage Conditions and Protecting Group Stability
| Cleavage Reagent | Cleavage Time (at RT) | Stability of t-Butyl Protecting Groups | Reference |
| AcOH/TFE/DCM | 15-60 min | Unaffected | nih.govresearchgate.netksyun.com |
| 1% TFA in DCM | - | Unaffected | researchgate.net |
| 2% TFA in Anisole | - | Unaffected | rsc.org |
This table summarizes the mild cleavage conditions for chlorotrityl chloride resin that allow for the retention of acid-labile side-chain protecting groups.
Influence of Steric Hindrance of the Trityl Group on Reaction Pathways
The bulky trityl group of the chlorotrityl resin exerts significant steric hindrance, which can influence reaction pathways and prevent undesirable side reactions. One of the most notable effects is the inhibition of diketopiperazine formation. peptide.com This side reaction is particularly problematic during the synthesis of dipeptides, especially those with C-terminal proline, and can lead to truncation of the peptide chain. The steric bulk of the trityl group hinders the intramolecular cyclization reaction required for diketopiperazine formation.
While beneficial in preventing side reactions, the steric hindrance can also affect the rate of esterification, particularly with sterically hindered amino acids. ksyun.com However, studies have shown that even with a sterically hindered amino acid like isoleucine, near-quantitative esterification can be achieved rapidly under appropriate conditions. ksyun.com The steric environment of the resin is also a consideration in the synthesis of large molecules, where reduced cross-linking of the polystyrene support may be desirable to minimize steric issues within the bead.
Applications of Chlorotrityl Chloride Resins in Advanced Organic Synthesis
Solid-Phase Peptide Synthesis (SPPS) Applications
The success of SPPS hinges on the performance of the solid support and its associated linker. CTC resins have proven exceptionally effective in this context, offering distinct advantages throughout the synthesis process.
Anchoring of N-Protected Amino Acids to the Resin
The initial step in SPPS involves attaching the first amino acid to the resin. CTC resins facilitate this process efficiently, typically through the reaction of the carboxyl group of an N-protected amino acid with the resin's chloride leaving group in the presence of a weak base, such as N,N-diisopropylethylamine (DIEA) chempep.comksyun.comappliedpolytech.com. This coupling reaction is generally rapid and proceeds with high yields, often achieving over 95% esterification in less than 10 minutes appliedpolytech.com. The use of solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) is particularly effective for this esterification ksyun.comappliedpolytech.com. Importantly, the attachment to CTC resin is achieved without the epimerization of the amino acid, a common issue with other resin types sigmaaldrich.commesalabs.com. This direct attachment, often referred to as loading, can be performed with various Fmoc-protected amino acids, including those with challenging side chains like Fmoc-Asn and Fmoc-Gln, without significant side product formation ksyun.com.
Table 1: Typical Loading Capacities of 2-Chlorotrityl Chloride Resins
| Resin Type | Typical Loading Capacity (mmol/g) | Notes |
| 2-Chlorotrityl Chloride | 0.4 - 1.8 | Varies with manufacturer and cross-linking |
Suppression of Racemization During First Amino Acid Incorporation
A critical challenge in SPPS is preventing racemization, particularly during the coupling of the first amino acid to the resin. CTC resins are highly effective in suppressing this side reaction almacgroup.comomizzur.comcblpatras.grscielo.br. The steric bulk of the trityl moiety, combined with the mechanism of attachment, ensures that the chiral center of the amino acid remains intact sigmaaldrich.combiotage.com. This contrasts with resins like Wang resin, which are more prone to epimerization during the initial amino acid loading step mesalabs.combiotage.com. Furthermore, CTC resin has demonstrated effectiveness in minimizing racemization that can occur due to base treatment during Fmoc group removal nih.gov. This inherent resistance to racemization makes CTC resins particularly suitable for synthesizing peptides where stereochemical integrity is paramount.
Minimization of Diketopiperazine Formation, Especially for Proline-Containing Sequences
Diketopiperazine (DKP) formation is a common side reaction in SPPS, especially when proline or pipecolic acid is present at the C-terminus or as the second residue in a sequence almacgroup.compeptide.compeptide.com. This cyclic dipeptide can form through intramolecular cyclization of the dipeptide intermediate attached to the resin. The significant steric bulk of the chlorotrityl group on the resin effectively shields the reactive dipeptide intermediate, thereby inhibiting DKP formation chempep.comsigmaaldrich.comalmacgroup.comomizzur.comcblpatras.grscielo.brpeptide.compeptide.comnih.govpeptide.comsunresinlifesciences.combiosynth.com. Consequently, CTC resins are the preferred choice for synthesizing peptides containing proline or other residues prone to DKP formation, ensuring higher yields and purity of the desired peptide.
Synthesis of Protected Peptide Fragments for Convergent Synthesis
Convergent synthesis involves the preparation of smaller peptide fragments, which are then coupled together to form larger peptide chains. CTC resins are ideally suited for this strategy due to their mild cleavage conditions, which allow for the release of peptide fragments while keeping acid-labile side-chain protecting groups (such as Boc and tBu) intact chempep.comalmacgroup.comomizzur.combiotage.compeptide.compeptide.comcblpatras.grcblpatras.gr. Cleavage can be achieved using very dilute acidic solutions, typically ranging from 1% to 5% trifluoroacetic acid (TFA) in DCM, often in combination with scavengers like triisopropylsilane (B1312306) (TIS) chempep.comappliedpolytech.com. Alternative mild cleavage cocktails, such as acetic acid/2,2,2-trifluoroethanol/DCM (AcOH/TFE/DCM) or hexafluoroisopropanol (HFIP) in DCM, can also be employed ksyun.comappliedpolytech.comcblpatras.grcblpatras.griris-biotech.de. This ability to selectively cleave protected fragments is crucial for building large and complex peptides or proteins, as it allows for easier purification and subsequent coupling steps.
Table 2: Common Mild Cleavage Conditions for CTC Resins
| Cleavage Reagent/Mixture | Typical Concentration | Notes |
| Trifluoroacetic Acid (TFA) | 1-5% | Often used with scavengers like TIS. |
| Acetic Acid/TFE/DCM | Varies | Effective for cleaving protected peptide fragments. |
| Hexafluoroisopropanol (HFIP) in DCM | 20% HFIP | Cleaves protected fragments, preserving side-chain protecting groups. |
| Trifluoroacetic Acid (TFA) / TIS / DCM | 1-5% TFA / 5% TIS | Common cocktail for mild cleavage. |
Direct Synthesis of Fully Unprotected Peptides
Beyond the synthesis of protected fragments, CTC resins also enable the direct synthesis of fully unprotected peptides. This is achieved by modifying the cleavage conditions, typically by employing higher concentrations of acid, such as 50% TFA in DCM chempep.comresearchgate.net. Under these conditions, both the peptide-resin linkage and the side-chain protecting groups are cleaved simultaneously, yielding the final deprotected peptide. This method offers a streamlined approach, minimizing the number of deprotection steps required and often resulting in crude peptides of reasonable purity, which can then be purified by standard chromatographic techniques acs.org.
Elaboration of Complex Peptide Architectures
The inherent stability of the peptide chain on CTC resins during synthesis, coupled with the mild cleavage conditions, makes these resins suitable for the construction of more complex peptide architectures. This includes the synthesis of cyclic peptides, where specific cleavage and cyclization strategies can be employed almacgroup.comiris-biotech.denih.gov. Furthermore, the resin's versatility supports the development of branched peptides and other intricate molecular designs, expanding the scope of peptide chemistry.
Solid-Phase Organic Synthesis (SPOS) Beyond Peptides
Derivatization and Functionalization of Biomolecules
Poly(ethylene glycol) (PEG) Functionalized Structures
The incorporation of poly(ethylene glycol) (PEG) chains into organic molecules, a process known as PEGylation, is a critical strategy in various fields, including drug delivery, biomaterials, and diagnostics. PEGylation can improve a molecule's solubility, reduce immunogenicity, and prolong its circulation half-life. 2-Chlorotrityl chloride resin plays a significant role in the solid-phase synthesis of precisely functionalized PEG structures.
Specifically, 2-CTC resin has been employed to facilitate the solid-phase synthesis of monoprotected poly(ethylene glycol) (PEG) diamines researchgate.net. In this approach, the 2-CTC resin acts as a solid support to anchor one end of a PEG diamine molecule. This selective immobilization allows for the introduction of a single protecting group (e.g., Fmoc) onto the free amine terminus of the PEG chain, thereby inducing monofunctionalization. The synthesis proceeds by reacting excess PEG diamine with the 2-CTC resin, followed by cleavage of the Fmoc-protected PEG derivative from the solid support using mild acidic conditions. This method provides an efficient route to heterobifunctional PEG molecules, which are essential building blocks for creating complex bioconjugates and advanced materials without requiring extensive purification steps researchgate.net.
Table 1: Key Properties of 2-Chlorotrityl Chloride Resins
| Property | Value(s) | Source(s) |
| Loading | 0.4-1.0 mmol/g | chempep.com |
| 1.2-1.6 mmol/g | chemimpex.com | |
| Particle Size | 100-200 mesh | chempep.com |
| 200-400 mesh | chemimpex.com | |
| Cross-linker | 1% Divinylbenzene (B73037) (DVB) | chempep.com |
Applications in Combinatorial Chemistry and Compound Library Synthesis
Combinatorial chemistry, a methodology that enables the rapid synthesis of large numbers of diverse compounds, is a cornerstone of modern drug discovery and materials science. Solid-phase synthesis, in conjunction with resins like 2-chlorotrityl chloride, is particularly well-suited for generating compound libraries due to the ease of washing away excess reagents and by-products, simplifying purification.
The mild acidic cleavage conditions afforded by 2-CTC resin are a significant advantage in combinatorial synthesis, as they allow for the release of complex molecules without degrading sensitive functional groups or protecting groups chempep.comunirioja.es. This characteristic makes it ideal for synthesizing libraries of compounds intended for biological screening or for applications where acid lability is a concern.
2-CTC resin has been instrumental in the synthesis of various compound libraries. For instance, it has been used in the solid-phase synthesis of DSB (Dicyanostyrylbenzene) fluorophores, employing optimized Heck and Wittig reactions to build molecular diversity researchgate.net. Furthermore, the resin supports the generation of libraries of dipeptidic derivatives, such as those based on D-cycloserine, utilizing split-and-mix methodologies scielo.br. It is also employed in the synthesis of analogs of natural products, like paclitaxel (B517696) C-7 esters, by enabling combinatorial derivatization scielo.br. Moreover, 2-CTC resin facilitates the immobilization of base-labile phenolic compounds under non-basic conditions, opening avenues for creating libraries from such sensitive starting materials sciforum.net. The ability to efficiently synthesize diverse small organic molecules and peptidomimetics on this resin further underscores its importance in constructing libraries for lead discovery and optimization chempep.comwalshmedicalmedia.com.
Table 2: Common Cleavage Conditions for 2-Chlorotrityl Chloride Resins
| Cleavage Reagent/Mixture | Concentration/Ratio | Notes | Source(s) |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 1-5% | Often with 5% Triisopropylsilane (TIS) | chempep.comresearchgate.net |
| TFA/DCM | 5/95 | researchgate.net | |
| TFA in DCM | 1-50% | researchgate.net | |
| TFA in DCM | 5-50% | With 5% TIS | rapp-polymere.com |
| Acetic Acid (AcOH) / Trifluoroethanol (TFE) / DCM | Varies | Mild conditions for protected peptides | rapp-polymere.comsigmaaldrich.com |
| Hexafluoroisopropanol (HFIP) in DCM | Varies | Mild conditions for protected peptides | rapp-polymere.com |
Table 3: Examples of 2-CTC Resin Applications in Combinatorial Chemistry
| Application Area | Specific Examples / Techniques | Key Features / Advantages | Source(s) |
| Small Molecule Synthesis | Synthesis of diverse small organic molecules | Facilitates building complex structures, convenient handle for purification, mild cleavage conditions preserve acid-sensitive groups. | chempep.comwalshmedicalmedia.com |
| Fluorophore Synthesis | DSB fluorophores using Heck and Wittig reactions | Enables sequential C-C bond formation on solid phase, library generation via optimized reaction parameters. | researchgate.net |
| Peptide Derivatives | Dipeptidic D-cycloserine derivatives | Utilizes split-and-mix methodology, generates diverse peptide libraries. | scielo.br |
| Natural Product Analogs | Paclitaxel C-7 esters | Application of combinatorial techniques to natural product synthesis and derivatization. | scielo.br |
| Phenolic Compound Immobilization | Coupling of base-labile phenolic compounds | Allows immobilization under non-basic conditions, particularly suited for base-sensitive compounds, enabling library synthesis from such materials. | sciforum.net |
| Drug Discovery Libraries | General generation of compound libraries for drug discovery | Ease of cleavage under mild conditions makes it suitable for generating diverse libraries for screening. | chempep.comunirioja.es |
Regeneration and Reusability of Chlorotrityl Chloride Resins
Methodologies for Resin Regeneration and Reactivation
Several methods have been developed to regenerate 2-CTC resin, primarily involving the conversion of the inactive 2-chlorotrityl alcohol back to the active chloride form.
The primary approach for regenerating 2-CTC resin involves treating the spent resin with chlorinating agents dissolved in organic solvents. This process effectively replaces hydroxyl or alkoxy substituents with chloride groups, thereby reactivating the resin unirioja.esgoogle.comgoogle.com.
Hydrochloric Acid (HCl): A commonly employed and cost-effective method involves using hydrochloric acid. The resin is treated with a solution of HCl in organic solvents such as dioxane or tetrahydrofuran (B95107) (THF) google.comgoogle.com. For instance, a protocol involves stirring the used resin with 20–30 g/100 mL of HCl in dioxane or THF at temperatures between 10–25°C for 21–24 hours . This method can restore up to 90% of the resin's original chloride content .
Thionyl Chloride (SOCl₂): Thionyl chloride is another effective chlorinating agent for resin activation and regeneration. It is known for its rapid action, with high activation levels achievable in short periods nih.govnih.gov. For example, using 25% SOCl₂ in anhydrous dichloromethane (B109758) (DCM) can achieve up to 80% activation within 5 minutes nih.govnih.gov. Lower concentrations, such as 2% SOCl₂ in DCM, can achieve up to 44% activation, making it suitable for synthesizing longer peptides nih.govnih.gov.
Other Chlorinating Agents: Other chlorinating agents such as phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and phosphorus oxychloride (POCl₃) have also been cited as potentially useful for this regeneration process google.comgoogle.com.
The choice of organic solvent is crucial for these reactions. Solvents like dioxane, THF, dichloromethane (DCM), toluene, chlorobenzene, NMP, and DMF are suitable google.comgoogle.com. Dioxane and THF are often preferred due to their capacity to absorb HCl gas google.comgoogle.com. Stringent control of moisture is essential throughout these processes to prevent premature hydrolysis of the regenerated resin nih.govalmacgroup.commdpi.com.
Loading Capacity: Studies have shown that regenerated 2-CTC resin can achieve loading capacities very close to, or even exceeding, the initial loading of virgin resin unirioja.es. For instance, after regeneration using various methods (HCl, SOCl₂, acetyl chloride), the loading capacity was found to be around 1.12 ± 0.05 mmol/g, which is comparable to the initial loading of 1.11 mmol/g unirioja.es. The HCl-mediated reactivation protocol has been reported to restore up to 90% of the resin's original chloride content, enabling multiple reuse cycles without significant loss of activity .
Resin Quality and Stability: The thionyl chloride method has been noted as being less destructive to the resin, maintaining its quality after regeneration compared to other methods like acetyl chloride unirioja.es. The resin's susceptibility to moisture means that even freshly synthesized resin may require activation to counteract storage-induced hydrolysis nih.gov. Proper storage, ideally at 4°C, is recommended to preserve the resin's integrity unirioja.es.
Table 1: Comparison of Regeneration Methods for 2-CTC Resin
| Regeneration Method | Chlorinating Agent | Solvent(s) | Typical Conditions | Loading Capacity (mmol/g) | Notes |
| HCl-Mediated Reactivation | HCl | Dioxane, THF | 20–30 g/100 mL, 10–25°C, 21–24 hours | Up to 90% of original | Cost-effective, sustainable. Restores significant chloride content. |
| Thionyl Chloride Activation | SOCl₂ | DCM | 2–25% SOCl₂ in DCM; 5 min for 80% activation (25% SOCl₂), 60 min for 44% (2% SOCl₂) | Comparable to virgin | Rapid activation, effective. Considered less destructive to resin quality. |
| Acetyl Chloride Treatment | Acetyl Chloride | DCM | Not specified | Similar to others | Effective, but potentially more detrimental to resin quality than SOCl₂. |
| Other Chlorinating Agents | PCl₅, PCl₃, POCl₃ | Various organic | Not specified | Not specified | Mentioned as potentially useful for regeneration. |
Note: Loading capacity figures are indicative and may vary based on specific experimental conditions and resin batches.
Economic and Environmental Impact of Resin Reusability
The reusability of 2-CTC resin offers substantial economic and environmental benefits, aligning with the principles of green chemistry and sustainable manufacturing.
Economic Advantages:
Reduced Material Costs: By regenerating and reusing the resin, the need to purchase virgin resin is significantly decreased, leading to direct cost savings, especially in large-scale peptide synthesis unirioja.esresearchgate.net.
Environmental Impact:
Waste Reduction: Reusing the resin minimizes the amount of solid waste generated, as spent resin is treated and reactivated rather than disposed of unirioja.esresearchgate.netacs.org. This is particularly important given the large volumes of resin used in industrial peptide synthesis.
Sustainability: The ability to recycle and reuse a key component like the 2-CTC resin contributes to a more sustainable chemical industry, reducing reliance on virgin resources and minimizing the environmental burden associated with chemical manufacturing unirioja.esresearchgate.netacs.org.
The economic viability of peptide synthesis is strongly influenced by resin substitution levels and the ability to reuse materials. The regeneration of 2-CTC resin directly addresses these factors, making it a more attractive option for both research and industrial applications almacgroup.com.
Challenges and Advancements in Chlorotrityl Chloride Chemistry
Strategies for Mitigating Moisture Sensitivity and Enhancing Resin Stability
To counteract this, stringent storage and handling protocols are essential. It is highly recommended to store CTC resin in a cool, dry, and inert atmosphere, such as in a desiccator under nitrogen gas, to prevent moisture absorption. walshmedicalmedia.comappliedpolytech.comchempep.com Before use, it is imperative that the resin is allowed to acclimate to room temperature before the container is opened to avoid condensation of atmospheric moisture onto the cold resin beads. walshmedicalmedia.com
In instances where the resin has been inadvertently deactivated by moisture, its activity can be restored. A common and effective method involves pre-activation with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, immediately before use. peptide.compeptide.comalmacgroup.com This process converts the hydrolyzed hydroxyl groups back into the active chloride form, ensuring an adequate degree of substitution for the subsequent loading of the first amino acid. almacgroup.com Optimized procedures aim to minimize the amount of the activating reagent and reduce reaction times; for example, using 25% SOCl₂ in anhydrous dichloromethane (B109758) (DCM) can achieve up to 80% activation in just five minutes. nih.govresearchgate.net
Methodological Improvements for Resin Loading and Coupling Efficiency
The standard procedure for loading involves reacting the N-protected amino acid with the resin in the presence of a hindered, non-nucleophilic base, most commonly diisopropylethylamine (DIEA), in a suitable solvent like dichloromethane (DCM). peptide.comchempep.com To ensure high accessibility of the reactive sites, the resin must be properly pre-swollen in a compatible solvent prior to the loading reaction. chempep.com After the initial amino acid is attached, any remaining unreacted chlorotrityl groups must be "capped" to prevent them from interfering in subsequent steps. This is typically achieved by treating the resin with methanol. ksyun.com
Research has shown that while an excess of DIEA is often used, a 1:1 molar ratio relative to the Fmoc-amino acid can be sufficient for maximum esterification. ksyun.com Further advancements have targeted the coupling steps that follow the initial loading. Premature cleavage of the growing peptide chain from the highly acid-labile CTC linker can occur, particularly when using acidic coupling additives at elevated temperatures. biotage.com To mitigate this, studies have demonstrated that adding a sub-equimolar amount of a base to carbodiimide-based coupling reactions can significantly increase peptide yield without compromising purity, especially when performing syntheses at temperatures above 30°C. biotage.comgoogle.com These refined protocols enhance the robustness of SPPS on CTC resin, particularly for the synthesis of longer or more complex peptides.
Development of Sustainable Approaches in SPPS with CTC Resin
In recent years, a significant focus in peptide chemistry has been the integration of green chemistry principles to reduce the environmental impact of SPPS. This involves replacing hazardous reagents and solvents with more benign alternatives without compromising synthesis quality. rsc.org Given that solvents constitute the vast majority of waste in peptide synthesis, finding sustainable replacements for commonly used but hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) has been a primary goal. iris-biotech.dedigitellinc.compeptide.com
Traditionally, DCM is the solvent of choice for both loading the first amino acid onto CTC resin and for the subsequent mild acid cleavage of the finished peptide. acs.org However, DCM is classified as a hazardous substance and a potential carcinogen, prompting a search for greener replacements. acs.org Similarly, DMF, the workhorse solvent for the peptide elongation steps, has been regulated due to its toxicity. tandfonline.com
Efforts to green the SPPS process with CTC resin have successfully identified alternatives for nearly every stage. For the initial loading step, hazardous solvents like DCM, THF, and DMF are being replaced by more sustainable options. iris-biotech.de For the critical cleavage step, where the protected peptide is released from the resin, protocols have been developed that move away from the standard use of 1-5% trifluoroacetic acid (TFA) in DCM. chempep.comdigitellinc.com
A range of greener solvents has been systematically evaluated and validated for use with CTC resin, demonstrating that sustainable practices can be implemented without sacrificing efficiency.
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has emerged as an excellent green substitute for DCM for the incorporation of the first amino acid onto CTC resin. digitellinc.comacs.orgrsc.org Studies have shown that loading levels in 2-MeTHF are comparable to those achieved in DCM. acs.orgresearchgate.netresearchgate.net Furthermore, 2-MeTHF has been proposed as a universal green solvent applicable to all steps of SPPS, from initial loading to final peptide precipitation. acs.org
Ethyl Acetate (B1210297)/Acetonitrile (EtOAc/MeCN): A binary mixture of EtOAc (a green solvent) and MeCN (a usable solvent), typically in a 1:1 ratio, has proven to be a cost-effective and efficient medium for loading the first amino acid onto CTC resin. iris-biotech.dersc.org This mixture provides good resin swelling and achieves loading values comparable to those in DCM. iris-biotech.de Importantly, this solvent system is also effective for the mild cleavage of protected peptide fragments from the resin, using 1% TFA. researchgate.netpolypeptide.comrsc.org
Anisole (B1667542) and 1,3-Dimethoxybenzene (B93181): These solvents have been successfully introduced as green replacements for DCM in the cleavage of protected peptides from CTC resin. digitellinc.comresearchgate.net A solution of 2% TFA in either anisole or 1,3-dimethoxybenzene effectively cleaves the peptide while offering the advantage of a higher boiling point, which can reduce the risk of premature removal of other acid-labile side-chain protecting groups. researchgate.netacsgcipr.org Research has shown that these solvents can achieve quantitative cleavage yields. researchgate.netacsgcipr.org
γ-Valerolactone (GVL): GVL is another biomass-derived solvent identified as a viable green alternative in SPPS. digitellinc.com It has been effectively used for the elongation of the peptide chain and for the incorporation of the first amino acid onto other resins like Wang resin, indicating its potential as a key component in fully green SPPS protocols that could be adapted for CTC resin. digitellinc.comrsc.org
The table below summarizes the application of various greener solvents in key steps of SPPS involving CTC resin.
| Step | Traditional Solvent | Greener Alternative(s) | Key Findings |
| Resin Loading | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Comparable loading efficiency to DCM. acs.orgrsc.orgresearchgate.net |
| Ethyl Acetate/Acetonitrile (EtOAc/MeCN) (1:1) | High loading values, cost-effective alternative to DCM and DMF. iris-biotech.de | ||
| Peptide Cleavage | Dichloromethane (DCM) | Anisole | 100% cleavage yield with 2% TFA. researchgate.netacsgcipr.org |
| 1,3-Dimethoxybenzene | 94-100% cleavage yield with 2% TFA. digitellinc.comresearchgate.netacsgcipr.org | ||
| Ethyl Acetate/Acetonitrile (EtOAc/MeCN) (1:1) | Effective for protected fragment cleavage with 1% TFA. researchgate.netpolypeptide.com | ||
| 2-Methyltetrahydrofuran (2-MeTHF) | Poor cleavage yield (5.3%) reported in one study. researchgate.netacsgcipr.org | ||
| γ-Valerolactone (GVL) | Poor cleavage yield (8.2%) reported in one study. acsgcipr.org |
Theoretical and Computational Investigations
Computational Modeling of Reaction Mechanisms in Solid-Phase Reactions
The reactions involving chlorotrityl chloride in solid-phase synthesis, such as the initial attachment of a substrate (e.g., an amino acid) to the resin, proceed through mechanisms that can be elucidated using computational modeling. These models can map out the potential energy surface of the reaction, identifying transition states and intermediates, thereby providing a detailed picture of the reaction pathway.
For the attachment of a carboxylic acid to the chlorotrityl chloride resin, the reaction likely proceeds via an SN1-type mechanism, involving the formation of a stable trityl cation intermediate. Computational models can be employed to:
Calculate the energetics of the reaction: Determining the activation energy for the dissociation of the chloride to form the carbocation and the subsequent energy barrier for the nucleophilic attack of the carboxylate.
Investigate the role of solvents: Solvents play a crucial role in stabilizing the charged intermediates. mdpi.com Continuum solvation models or explicit solvent molecules can be included in the calculations to understand how different solvents influence the reaction kinetics. mdpi.comibs.re.kr
Analyze substituent effects: The electronic effects of the chloro substituent on the trityl group can be quantified to understand its influence on the stability of the carbocation and, consequently, the reaction rate.
Such computational studies, typically employing Density Functional Theory (DFT) or ab initio methods, can provide a quantitative understanding of the factors governing the efficiency of the loading reaction on the resin. nih.gov
Simulation of Resin-Substrate Interactions and Swelling Properties
The performance of a solid-phase resin is critically dependent on its physical properties, particularly the swelling behavior in different solvents and the interactions between the polymer matrix and the growing substrate chain. Molecular Dynamics (MD) simulations are a powerful tool to study these dynamic processes. researchgate.net
Key areas of investigation using MD simulations include:
Resin Swelling: The extent of swelling of the polystyrene-based chlorotrityl resin in various organic solvents is crucial for reagent accessibility to the reactive sites. MD simulations can model the penetration of solvent molecules into the polymer matrix, providing insights into the swelling process at an atomic level. whiterose.ac.uk These simulations can help in the rational selection of solvents to optimize reaction conditions.
Substrate-Resin Interactions: As a peptide or organic molecule is synthesized on the resin, its interaction with the polymer backbone can influence the conformation of the growing chain and the accessibility of the reactive terminus. MD simulations can model these interactions, helping to identify potential issues like chain aggregation or steric hindrance that might lower the synthetic yield.
Diffusion of Reagents: The efficiency of solid-phase synthesis is also dependent on the diffusion of reagents and byproducts within the swollen resin beads. MD simulations can be used to calculate diffusion coefficients and understand how factors like resin cross-linking and solvent choice affect this transport.
These simulations provide a microscopic view of the solid-phase environment, complementing experimental observations and guiding the design of more efficient synthetic protocols.
Quantum Chemical Studies of Reactivity and Selectivity
Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of molecules, which in turn dictate their reactivity and selectivity. For chlorotrityl chloride, these studies can provide valuable data on its electrophilic nature.
Applications of quantum chemistry in this context include:
Analysis of the Chlorotrityl Cation: The stability and electrophilicity of the chlorotrityl carbocation are central to its chemistry. Quantum chemical calculations can determine properties such as:
Charge distribution: Mapping the partial charges on the atoms of the carbocation to identify the most electrophilic sites.
Frontier Molecular Orbitals (FMOs): The energy and shape of the Lowest Unoccupied Molecular Orbital (LUMO) provide a clear indication of the site of nucleophilic attack.
Hardness and Softness: Conceptual DFT descriptors like chemical hardness and softness can be calculated to predict the reactivity of the carbocation towards different nucleophiles based on the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com
Predicting Selectivity: In cases where a substrate has multiple nucleophilic sites, quantum chemical calculations of local reactivity descriptors (e.g., Fukui functions) can predict which site will preferentially react with the chlorotrityl group.
Understanding Reaction Barriers: By calculating the activation energies for different competing reaction pathways, quantum chemistry can explain the observed selectivity in reactions involving chlorotrityl chloride.
These theoretical investigations provide a fundamental understanding of the factors controlling the reactivity of chlorotrityl chloride, which is essential for its effective use in synthesis.
In Silico Approaches for Optimization of Synthetic Pathways and Material Design
In silico methods encompass a broad range of computational techniques that can be used to design and optimize chemical processes and materials, thereby reducing the need for extensive experimental work. nih.govnih.gov
Potential applications for chlorotrityl chloride chemistry include:
Virtual Screening of Conditions: Computational models can be used to screen a wide range of reaction conditions (e.g., solvents, bases, temperature) to identify the optimal parameters for a specific synthetic step involving chlorotrityl chloride.
Design of Novel Resins: Computational methods can be employed to design new solid supports with tailored properties. For instance, one could computationally explore the effect of different cross-linkers or functional groups on the polystyrene backbone to enhance swelling, loading capacity, or acid lability of the resin.
Optimization of Cleavage Conditions: The cleavage of the product from the chlorotrityl resin is a critical step. In silico modeling of the cleavage reaction mechanism under different acidic conditions can help in designing milder and more selective cleavage protocols, which is particularly important for sensitive or complex molecules.
These in silico approaches represent a modern, data-driven strategy to accelerate the development and optimization of synthetic methodologies that rely on chlorotrityl chloride and related solid supports.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
